molecular formula C22H23NO3S2 B11081958 Ethyl 2-methyl-4-(5-methylthiophen-2-yl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Ethyl 2-methyl-4-(5-methylthiophen-2-yl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11081958
M. Wt: 413.6 g/mol
InChI Key: QXTJFNRAFHZODL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-methyl-4-(5-methylthiophen-2-yl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of thiophene rings, which are five-membered heterocyclic compounds containing sulfur. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .

Chemical Reactions Analysis

Ethyl 2-methyl-4-(5-methylthiophen-2-yl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.

Mechanism of Action

The mechanism of action of ethyl 2-methyl-4-(5-methylthiophen-2-yl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The thiophene rings in the compound can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit kinases or modulate estrogen receptors, leading to its therapeutic effects .

Comparison with Similar Compounds

Ethyl 2-methyl-4-(5-methylthiophen-2-yl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can be compared with other thiophene-based compounds such as:

Properties

Molecular Formula

C22H23NO3S2

Molecular Weight

413.6 g/mol

IUPAC Name

ethyl 2-methyl-4-(5-methylthiophen-2-yl)-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C22H23NO3S2/c1-4-26-22(25)19-13(3)23-15-10-14(17-6-5-9-27-17)11-16(24)20(15)21(19)18-8-7-12(2)28-18/h5-9,14,21,23H,4,10-11H2,1-3H3

InChI Key

QXTJFNRAFHZODL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC=C(S3)C)C(=O)CC(C2)C4=CC=CS4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.